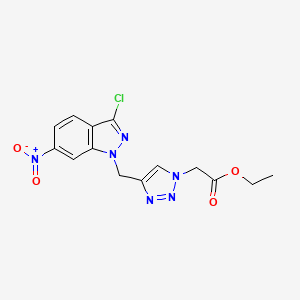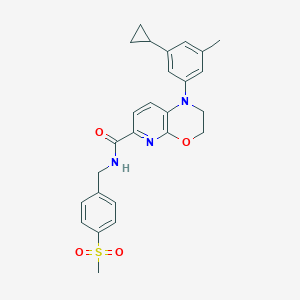
Lovastatin-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lovastatin-d3 is a deuterated form of lovastatin, a statin medication used to lower cholesterol levels and reduce the risk of cardiovascular disease. The deuterium atoms in this compound replace three hydrogen atoms, which can enhance the compound’s stability and metabolic profile. Lovastatin itself is derived from a fermentation product of the fungus Aspergillus terreus and is known for its ability to inhibit the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lovastatin-d3 involves the incorporation of deuterium atoms into the lovastatin molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. One common approach is to use deuterated solvents and catalysts during the synthesis process to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods: Industrial production of this compound follows similar principles to the production of lovastatin, with additional steps to introduce deuterium. The process typically involves fermentation using Aspergillus terreus, followed by chemical modification to incorporate deuterium. The fermentation process is optimized to maximize yield and purity, and the final product undergoes rigorous quality control to ensure consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions: Lovastatin-d3 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions can be used to modify the compound for different applications or to study its stability and degradation pathways .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups in the molecule.
Hydrolysis: Acidic or basic conditions can induce hydrolysis, leading to the formation of lovastatin hydroxyacid.
Major Products Formed: The major products formed from these reactions include lovastatin hydroxyacid and other derivatives that retain the core structure of lovastatin but with modified functional groups .
Scientific Research Applications
Lovastatin-d3 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of lovastatin.
Biology: Employed in studies investigating the effects of statins on cellular processes and gene expression.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body and its interaction with other medications.
Industry: Applied in the development of new formulations and delivery systems for statin medications
Mechanism of Action
Lovastatin-d3 exerts its effects by competitively inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol in the blood .
Comparison with Similar Compounds
Simvastatin: A semisynthetic derivative of lovastatin with a similar mechanism of action but different pharmacokinetic properties.
Atorvastatin: Another statin with a longer half-life and greater potency in lowering low-density lipoprotein cholesterol.
Pravastatin: A statin with a different metabolic profile and fewer drug interactions compared to lovastatin.
Uniqueness of Lovastatin-d3: this compound’s uniqueness lies in its deuterium atoms, which can enhance the compound’s stability and metabolic profile. This makes it a valuable tool in research and development, providing insights into the behavior of statins and their potential therapeutic applications .
Properties
Molecular Formula |
C24H36O5 |
|---|---|
Molecular Weight |
407.6 g/mol |
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15-,16-,18+,19+,20-,21-,23-/m0/s1/i3D3 |
InChI Key |
PCZOHLXUXFIOCF-ZUCBQYQNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[3-[(4,9-dioxobenzo[f]benzotriazol-3-yl)methyl]benzoyl]oxyethyl]triazol-1-yl]methyl]benzoate](/img/structure/B12421061.png)













